3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane
Overview
Description
“3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane” is a chemical compound with the CAS Number: 1251010-45-3 . Its IUPAC name is “tert-butyl 3-oxa-7,9-diazabicyclo [3.3.1]nonane-9-carboxylate” and it has a molecular weight of 228.29 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H20N2O3/c1-11(2,3)16-10(14)13-8-4-12-5-9(13)7-15-6-8/h8-9,12H,4-7H2,1-3H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 325.8±42.0 °C and its predicted density is 1.108±0.06 g/cm3 . The compound is a solid at room temperature .Scientific Research Applications
Molecular Structure and Fragmentation Patterns
A study by Ermakov and Sheinker (1981) focused on the mass spectra of substituted 3,9-diazabicyclo- and 3,9-oxaazabicyclo[3.3.1]-nonanes, exploring the fragmentation behaviors influenced by the substituents attached to heteroatoms. This research highlights the structural characteristics and fragmentation patterns essential for understanding the chemical behavior of similar compounds in analytical and synthetic chemistry contexts (Ermakov & Sheinker, 1981).
Interaction with Nicotinic Acetylcholine Receptors
Eibl et al. (2013) investigated the 3,7-diazabicyclo[3.3.1]nonane scaffold's interaction with nicotinic acetylcholine receptors (nAChRs), revealing how different hydrogen bond acceptor systems affect the affinity and selectivity for nAChR subtypes. This research has implications for designing new nAChR-targeted therapeutics, demonstrating the scaffold's potential in drug development (Eibl et al., 2013).
Catalytic Applications and Green Chemistry
Gao et al. (2007) described an eco-friendly catalytic reaction using tungstic acid and aqueous H2O2 for synthesizing hydroxy- and carbonyl-derivatives of 9-oxabicyclo[3.3.1]nonane. This study exemplifies the application of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives in green chemistry, showcasing the process's efficiency and environmental benefits (Gao et al., 2007).
Synthesis of Complex Organic Molecules
Research by Shibuya et al. (2009) developed a practical synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), demonstrating the compound's efficacy as a highly active organocatalyst for alcohol oxidation. This highlights its utility in synthesizing complex organic molecules and potential applications in pharmaceutical and material sciences (Shibuya et al., 2009).
Agricultural Applications
Kaldybayeva et al. (2022) synthesized novel complexes of 3,7-diazabicyclo[3.3.1]nonanes with β-cyclodextrin, exploring their potential as seed protectors and growth stimulants for wheat. This innovative application demonstrates the role of this compound derivatives in agriculture, particularly in enhancing seed sprouting and protection (Kaldybayeva et al., 2022).
Safety and Hazards
“3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane” is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
The compound belongs to the class of bicyclo[331]nonane derivatives, which have been studied for their intermolecular interactions .
Mode of Action
It’s known that the unsaturation in the bicyclo[331]nonane derivatives significantly impacts their crystal structures and intermolecular networks .
Result of Action
The bicyclo[331]nonane moiety is predominant in several biologically active natural products .
Properties
IUPAC Name |
tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-4-12-5-9(7-13)15-8/h8-9,12H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJSYLNUEZBFED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC(C1)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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